Product packaging for Stegobinone(Cat. No.:CAS No. 110996-50-4)

Stegobinone

Cat. No.: B024926
CAS No.: 110996-50-4
M. Wt: 224.3 g/mol
InChI Key: AZAKUWBBRWFVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Introduction Stegobinone, with the chemical name (2S,3R,1'R)-2,3-dihydro-2,3,5-trimethyl-6-(1'-methyl-2'-oxobutyl)-4H-pyran-4-one, is the principal female-produced sex pheromone of the drugstore beetle ( Stegobium paniceum ) and the related furniture beetle ( Anobium punctatum ). This compound is critical for research in chemical ecology and integrated pest management (IPM) due to its highly specific biological activity. Applications and Research Value this compound serves as an essential tool in behavioral and ecological studies. Its primary application is in the development of sensitive monitoring and trapping systems for anobiid beetle pests, which are widespread infesters of stored food products, dried botanical specimens, and wooden cultural heritage objects . Research has demonstrated that the synthetic pheromone is highly effective at attracting male beetles, even at minute quantities, making it invaluable for non-toxic pest detection and population monitoring . Furthermore, studies on this compound and its diastereomers provide profound insights into insect olfaction and pheromone perception, as specific stereoisomers, such as the (2S,3R,1'S)-epimer, have been identified as potent inhibitors of the male response . Handling and Stability Notes Researchers should note that this compound is known to be epimerically labile. Studies indicate that the biological activity of pure this compound can diminish during storage at room temperature, with the C-1' epimerization being a suspected cause . It is recommended that the compound be stored under inert conditions at low temperatures to preserve its stereochemical integrity and efficacy. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O3 B024926 Stegobinone CAS No. 110996-50-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110996-50-4

Molecular Formula

C13H20O3

Molecular Weight

224.3 g/mol

IUPAC Name

2,3,5-trimethyl-6-(3-oxopentan-2-yl)-2,3-dihydropyran-4-one

InChI

InChI=1S/C13H20O3/c1-6-11(14)8(3)13-9(4)12(15)7(2)10(5)16-13/h7-8,10H,6H2,1-5H3

InChI Key

AZAKUWBBRWFVEW-UHFFFAOYSA-N

SMILES

CCC(=O)C(C)C1=C(C(=O)C(C(O1)C)C)C

Canonical SMILES

CCC(=O)C(C)C1=C(C(=O)C(C(O1)C)C)C

Synonyms

stegobinone
stegobinone, (2S-(2alpha,3alpha,6(S*)))-isome

Origin of Product

United States

Biological and Ecological Investigations of Stegobinone

Pheromonal Activity and Species-Specific Responses

Stegobinone is recognized for its potent pheromonal activity, primarily serving as a sex attractant for male beetles. Its effects are not limited to a single species, leading to investigations into its role in interspecific communication as well.

Identification as Female Sex Pheromone of Stegobium paniceum

This compound has been definitively identified as the female sex pheromone of the drugstore beetle, Stegobium paniceum (L.), also known as the biscuit beetle. ufl.eduwikipedia.orgnatsca.orgflvc.org Female S. paniceum release this volatile compound to signal their presence and readiness to mate, attracting males over a distance. wikipedia.org Studies involving the isolation and bioassay of extracts from female S. paniceum ovipositors confirmed the presence and activity of this compound. wikipedia.orgnih.gov The compound's chemical structure is 2,3-dihydro-2,3,5-trimethyl-6-(1-methyl-2-oxobutyl)-4H-pyran-4-one. ufl.edunatsca.orgflvc.org Female S. paniceum can produce substantial amounts of this pheromone, ranging from 50 to 200 ng, which helps maintain the signal over greater distances. wikipedia.org

Cross-Species Pheromonal Activity (e.g., Anobium punctatum, Hemicoelus gibbicollis, Ptilinus basalis)

Beyond Stegobium paniceum, this compound has been found to elicit responses in other anobiid beetles. It has been identified as the sex pheromone of the common furniture beetle, Anobium punctatum. ufl.eduflvc.orgnih.govmfa.org Male A. punctatum have shown responses to extracts from female drugstore beetles in wind-tunnel assays, indicating that this compound acts as a cross-species attractant between these two species. ufl.eduflvc.orgnih.gov

This compound has also been tentatively identified as a sex pheromone for two other wood-destroying anobiids found in the mid-Pacific coast of North America: Hemicoelus gibbicollis and Ptilinus basalis. ufl.eduflvc.orgca.gov this compound was detected in the ovipositors of female H. gibbicollis. ca.gov Research involving electroantennography and field bioassays has investigated the response of P. basalis to this compound and related compounds. ca.govcambridge.orgresearchgate.netresearchgate.net For instance, catches of Ptilinus basalis in ethanol-baited traps increased with the addition of a 3,2-hydroxyketone blend, which includes components structurally related to this compound. cambridge.orgresearchgate.netresearchgate.net

Despite the cross-species attraction observed, the mechanisms by which species specificity in mate attraction is achieved among these anobiids, given their shared use of this compound, remain a subject of investigation. nih.gov

Behavioral Responses and Biological Assays

The biological activity of this compound is typically assessed through various behavioral and electrophysiological assays. These methods help researchers understand how beetles detect and respond to the pheromone.

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds. ca.govnih.govnzdr.ru EAG has been employed to confirm that male beetles, such as Anobium punctatum and Ptilinus basalis, can detect this compound. nih.govca.gov This assay provides evidence of the compound's ability to stimulate olfactory receptors on the antennae. nih.gov

Wind-tunnel assays are used to observe and quantify insect flight behavior in response to pheromone plumes under controlled airflow conditions. ufl.edunih.govpsu.eduresearchgate.net These assays can demonstrate attraction, upwind orientation, and other behaviors indicative of a pheromonal response. psu.eduresearchgate.net Wind-tunnel studies have shown male A. punctatum are attracted to this compound sources. ufl.edunih.gov

Glass rod bioassays are simpler methods where a test compound is applied to a glass rod, and the behavioral response of an insect upon contact or close proximity is observed. vdoc.pub These assays can be used as a preliminary screening tool for pheromonal activity. vdoc.pub

These biological assays, ranging from electrophysiological measurements to observations of complex flight behaviors, are crucial for identifying active pheromone components and understanding the behavioral sequences they elicit in target species. nih.govpsu.eduvdoc.pub

Here is a summary of species and their responses to this compound:

SpeciesPheromonal Activity of this compoundAssay Methods Used
Stegobium paniceumFemale Sex Pheromone (Attractant)Bioassay, Pheromone traps, Chemical analysis ufl.eduwikipedia.orgnatsca.orgflvc.org
Anobium punctatumSex Pheromone (Attractant)EAG, Wind-tunnel assays, GC-MS ufl.eduflvc.orgnih.govmfa.org
Hemicoelus gibbicollisTentative Sex PheromoneDetection in ovipositors, Pheromone project ufl.eduflvc.orgca.govarchive.org
Ptilinus basalisTentative Sex PheromoneEAG, Field bioassays (with related compounds) ufl.eduflvc.orgca.govcambridge.orgresearchgate.netresearchgate.net

Stereochemical Influence on Biological Efficacy

The biological activity of many chiral compounds, including insect pheromones, is highly dependent on their three-dimensional structure, or stereochemistry. usask.canih.govsolubilityofthings.comresearchgate.net this compound possesses multiple chiral centers, leading to the existence of different stereoisomers. researchgate.netresearchgate.net Investigations have revealed significant differences in the biological effects of these stereoisomers. cambridge.orgresearchgate.netarchive.orgresearchgate.netnih.govnih.gov

Differential Activity of this compound Stereoisomers (e.g., attractant vs. repellent/inhibitory effects of epi-stegobinone)

Notably, (2S,3R,1'R)-stegobinone is the stereoisomer identified as the sex pheromone of Stegobium paniceum and elicits a strong response from males. nih.gov However, other stereoisomers, such as the (±)-2S,3R,1'S isomer, have been found to be inactive or even inhibitory to the male response. nih.gov Adding the inactive (±)-2S,3R,1'S isomer to active this compound has been shown to significantly reduce the male response. nih.gov This suggests that the presence of specific non-natural stereoisomers can interfere with the perception of the active pheromone.

Epi-stegobinone, a stereoisomer of this compound, has been implicated in having different biological effects compared to the attractant form. While the term "epi-stegobinone" can refer to different epimers depending on the carbon center being considered, studies on the stereochemical requirements highlight that specific configurations are necessary for attraction, implying that other configurations (epimers) would not be attractive and could potentially have repellent or inhibitory effects. cambridge.orgresearchgate.netarchive.orgresearchgate.net For instance, the (2S,3R,1'S) isomer, which can be considered an epimer depending on the nomenclature used, was found to be inactive and inhibitory to S. paniceum males. nih.gov The activity of this compound can also decrease over time, and this loss of activity has been linked to the presence of the inhibitory (2S,3R,1'S) isomer, possibly formed through epimerization during storage. nih.gov

Ecological Role in Insect Communication Systems Chemical communication is a widespread and vital aspect of insect ecology, influencing behaviors such as foraging, mating, and predator avoidance.uni-bayreuth.deita-slo.eufrontiersin.orgresearchgate.netthis compound is a notable example of a chemical signal used in insect communication, serving as a key component in the pheromone systems of several Anobiidae species.ufl.eduk-state.eduresearchgate.netresearchgate.net

Contribution to Intraspecific Communication (mate attraction) this compound has been identified as the female-produced sex pheromone in several species of anobiid beetles, including the drugstore beetle (Stegobium paniceum) and the common furniture beetle (Anobium punctatum).ufl.eduk-state.eduresearchgate.netresearchgate.netnih.govnatsca.orgThis compound is instrumental in attracting males for mating. Studies have shown that male A. punctatum are attracted to extracts from female ovipositors, and this attractant has been identified as this compound.researchgate.netnih.govSimilarly, female S. paniceum utilize this compound to lure males.k-state.edunatsca.orgResearch indicates that while ether-extractable pheromone is present at eclosion in female S. paniceum, significant emission begins later, typically reaching a maximum a few days after emergence, coinciding with reproductive maturation.cambridge.org

Interestingly, studies have revealed that male A. punctatum can respond equally to ovipositor extracts from both A. punctatum and S. paniceum, both of which contain this compound. researchgate.netnih.gov This raises questions about the mechanisms of species-specific mate attraction when a shared pheromone component is present. The presence of this compound as a major component in the sex pheromones of different anobiid species highlights its importance in intraspecific communication within this family. k-state.edunatsca.org this compound is also tentatively identified as a sex pheromone for other wood-destroying anobiids like Hemicoelus gibbicollis and Ptilinus basalis. ufl.edu

Research findings related to this compound's role in mate attraction often involve bioassays such as wind-tunnel experiments and electroantennogram (EAG) techniques to measure male response to the pheromone. researchgate.netnih.gov These studies provide detailed insights into the behavioral and physiological effects of this compound on male beetles. For instance, EAG and coupled GLC-EAG techniques have shown that this compound elicits sensory responses in male A. punctatum, and behavioral assays confirm its attractiveness in both walking and flying males. researchgate.netnih.gov

Data on pheromone emission in Stegobium paniceum indicates that the timing of emission is linked to the female's reproductive maturity. cambridge.org

Female Age (Days)Pheromone Emission LevelReproductive Maturity
0-1Not appreciableImmature ovaries
2-3Appreciable emission beginsFirst mature oocytes present
3-4Reaches maximumMature oocytes present
Post-matingOscillatesOviposition begins

This synchrony between pheromone emission and reproductive maturation underscores the compound's direct role in facilitating mating opportunities when females are ready to reproduce. cambridge.org

Evolution of Pheromone Systems in Anobiidae The presence of this compound as a sex pheromone in multiple Anobiidae species, such as Stegobium paniceum and Anobium punctatum, provides a compelling case study for understanding the evolution of pheromone systems within this beetle family.researchgate.netnih.govThe fact that different species utilize the same primary pheromone component, yet maintain reproductive isolation, suggests the involvement of other factors in species recognition.researchgate.netnih.govThese factors could include behavioral differences, the presence of minor pheromone components in species-specific blends, or variations in the timing or context of pheromone release.frontiersin.orgresearchgate.netnih.gov

The evolution of insect pheromone communication systems is a complex process involving the diversification of chemical signals and the corresponding evolution of receptor systems in the receiving sex. mdpi.comnih.gov In the case of Anobiidae, the shared use of this compound implies either a common ancestral pheromone that has been conserved, or convergent evolution where different lineages independently evolved the use of this compound. The potential for cross-attraction observed between Stegobium paniceum and Anobium punctatum males and females suggests that perfect species-specificity is not solely mediated by the primary pheromone structure. researchgate.netnih.gov

Research into the evolution of pheromone systems often examines the genetic and biochemical pathways involved in pheromone production and the neurophysiological basis of pheromone perception. While specific details on the evolutionary history of this compound biosynthesis and perception in Anobiidae are areas of ongoing research, the shared use of this polyketide compound as a sex pheromone in related species highlights the intricate interplay between chemical signaling and reproductive isolation in insect evolution. uni-bayreuth.deresearchgate.netrsc.orgresearchgate.netresearchgate.net Polyketides, like this compound, are known to be used by insects for communication, and their biosynthesis can involve complex enzymatic processes. researchgate.netresearchgate.net The evolutionary trajectory of these biosynthetic pathways and the olfactory receptors tuned to detect these signals are critical aspects in understanding how species-specific communication is maintained or diversified. mdpi.comnih.gov

Biosynthetic Pathways and Precursor Studies

Proposed Biogenetic Origin from Polyketides

The biosynthesis of stegobinone is proposed to originate from polyketides, a large class of secondary metabolites synthesized through the iterative condensation of small carboxylic acid units. nih.govresearchgate.netresearchgate.net Polyketides are found in a wide range of organisms, including bacteria, fungi, plants, and insects like the drugstore beetle. nih.govresearchgate.netresearchgate.net The structural features of this compound, particularly the dihydropyranone ring, are consistent with a polyketide assembly process. acs.org

Involvement of Carboxylic Acid Precursors and the Acetate (B1210297) Pool

Polyketide biosynthesis fundamentally involves the formation of a carbon chain using carboxylic acids as precursors. researchgate.net Similar to fatty acid biosynthesis, this process utilizes building blocks derived from the acetate pool, typically in the form of malonyl-CoA and potentially other acyl-CoA derivatives. nih.gov Studies involving labeled carboxylic acids as precursors have been employed to investigate insect polyketide formation. researchgate.net However, distinguishing between products formed by polyketide synthases (PKS) and fatty acid synthases (FAS), which also utilize carboxylic acid precursors, can sometimes be challenging. researchgate.net

Hypothesis of Polyketide Synthase (PKS) Mediated Synthesis

The biogenesis of polyketides in microorganisms and plants is known to be catalyzed by polyketide synthases (PKSs). researchgate.netwikipedia.org While no insect PKS directly involved in the biosynthesis of pheromones like this compound had been definitively identified in some earlier studies, the polyketide origin strongly suggests the involvement of such enzymatic machinery. researchgate.net PKSs are multifunctional enzymes or enzyme complexes that catalyze the condensation of acyl-CoA units. nih.govwikipedia.org The mechanism of PKS is similar to that of fatty acid synthase (FAS), involving enzymatic reactions with domains like acyltransferase (AT) for substrate attachment and ketosynthase (KS) for carbon-carbon bond formation. nih.govwikipedia.org The hypothesis is that a PKS or a related enzyme system in Stegobium paniceum is responsible for assembling the polyketide chain that is ultimately transformed into this compound.

Enzymatic Transformations in this compound Biosynthesis

Following the assembly of the polyketide chain, a series of enzymatic transformations are required to yield the final structure of this compound, including the formation of its specific stereocenters and the dihydropyranone ring.

Role of Ketoreductases in Chiral Center Formation

The formation of chiral centers in this compound is a critical aspect of its biosynthesis, as the biological activity is highly dependent on its specific stereochemistry, particularly the (2S,3R,1'R) configuration. researchgate.netacs.orgresearchgate.net Ketoreductases (KREDs), a class of enzymes that catalyze the reduction of carbonyl groups, play a significant role in establishing the stereochemistry of hydroxyl groups, which can subsequently influence adjacent chiral centers or be involved in cyclization reactions. researchgate.netnih.govresearchgate.net Research on the chemoenzymatic synthesis of this compound and related compounds has successfully utilized NADPH-dependent ketoreductases to achieve stereoselective reductions of α-methyl-1,3-diketones and α-methyl-β-keto esters, key intermediates in synthetic routes that mimic proposed biosynthetic steps. researchgate.netresearchgate.netresearchgate.netlookchem.com These studies highlight the potential involvement of similar ketoreductase activity in the natural biosynthetic pathway to control the stereochemistry at positions like C-2, C-3, and C-1'. researchgate.netresearchgate.netrsc.org

Investigation of Biocatalytic Steps

Investigations into the biocatalytic steps involved in this compound biosynthesis often draw parallels with chemoenzymatic synthesis strategies that employ enzymes like ketoreductases. researchgate.netresearchgate.netrsc.orgfrontiersin.orguniovi.es These studies demonstrate that enzymatic reactions can efficiently and stereoselectively catalyze transformations relevant to the proposed biosynthetic route. The use of biocatalysts in synthetic schemes to produce this compound and its precursors provides insights into the types of enzymatic activities that are likely operational in the insect. researchgate.netresearchgate.netresearchgate.netlookchem.comrsc.orgfrontiersin.orguniovi.essakura.ne.jp While the specific enzymes from Stegobium paniceum involved in each step of this compound biosynthesis are still subjects of research, studies on related polyketide pathways and chemoenzymatic approaches inform our understanding of the potential biocatalytic transformations, such as stereoselective reductions and cyclizations, that lead to the final pheromone structure. researchgate.netresearchgate.netnih.govresearchgate.net

Relationship with Allied Natural Products (e.g., Stegobiol as a putative precursor)

This compound is structurally related to other natural products found in Stegobium paniceum, notably stegobiol. Stegobiol has been identified as a minor component of the S. paniceum pheromone and is considered a putative biogenetic precursor of this compound. researchgate.netnih.govresearchgate.net Stegobiol differs from this compound by the presence of a hydroxyl group at the position corresponding to the ketone on the side chain of this compound. nih.gov Chemical conversion of stegobiol to this compound through oxidation has been demonstrated, supporting its role as a potential precursor in the biosynthetic pathway. researchgate.netnih.govresearchgate.net The relative configuration at C-2, C-3, and C-1' in stegobiol has been determined, providing further clues about the stereochemical progression from precursors to the final pheromone. nih.gov The co-occurrence and structural similarity between this compound and stegobiol strongly suggest a close biosynthetic relationship, with stegobiol likely representing a reduced intermediate in the pathway. researchgate.netnih.govresearchgate.netillinois.edu

Chemical Conversion Pathways between this compound and Stegobiol

Stegobiol can be converted to this compound through oxidation. This conversion has been achieved chemically using various oxidizing agents such as Jones's chromic acid, Dess-Martin periodinane, or Ley's ruthenium reagent. researchgate.net

Research has demonstrated the chemical conversion of this compound to stegobiol, which helped determine the relative configuration at specific carbon atoms (C-2, C-3, and C-1') of stegobiol as 2S,3R,1'S, based on the known configuration of (2S,3R,1'R)-stegobinone. researchgate.netnih.govresearchgate.net

In synthetic approaches, stegobiol, being stable and easily purified, is often prepared first and then converted to pure this compound in a single oxidation step. researchgate.netresearchgate.net Chemoenzymatic synthesis routes have also been developed, utilizing NADPH-dependent ketoreductases for stereoselective reduction reactions that can lead to the preparation of both this compound and stegobiol. researchgate.netresearchgate.netacs.org

Implications for Biosynthetic Routes

The established chemical conversion of stegobiol to this compound by oxidation strongly suggests that stegobiol is a biogenetic precursor to this compound in the drugstore beetle. researchgate.netresearchgate.net This implies that the biosynthetic pathway in the insect likely involves the production of stegobiol, followed by an enzymatic oxidation step to yield the active pheromone, this compound.

While polyketide biosynthesis in microorganisms and plants is known to be catalyzed by polyketide synthases (PKS), insect PKS involved in pheromone biosynthesis have not yet been definitively identified. researchgate.netfu-berlin.de However, polyketide biogenesis generally involves the formation of a polyketide chain from carboxylic acid precursors. researchgate.net Studies using labeled carboxylic acids have been employed to investigate insect polyketide formation, although distinguishing between products of PKS and fatty acid synthases (FAS) can be complex as they may use similar precursors. researchgate.netfu-berlin.de

Chemoenzymatic synthesis strategies that mirror potential biological steps, such as enzymatic reduction catalyzed by ketoreductases, have been successful in producing stegobiol and this compound stereoselectively. researchgate.netrsc.org This further supports the plausibility of a biosynthetic route involving enzymatic transformations, particularly redox reactions, in the natural production of these compounds.

Table 1: Chemical Conversion of Stegobiol to this compound

ReactantProductReaction TypeExample Reagents
StegobiolThis compoundOxidationJones's reagent, Dess-Martin periodinane, Ley's ruthenium reagent

Table 2: Key Enzymes in Chemoenzymatic Synthesis

Enzyme ClassRole in Synthesis
NADPH-dependent ketoreductasesStereoselective reduction of carbonyl groups leading to chiral intermediates like those in stegobiol and this compound synthesis. researchgate.netresearchgate.netrsc.org

Synthetic Methodologies and Stereochemical Control in Stegobinone Research

Total Synthesis Approaches to Stegobinone

Total synthesis strategies for this compound aim to construct the complete molecular framework with the correct absolute and relative configurations of the chiral centers.

Development of Stereocontrolled Synthetic Routes

Highly stereoselective synthetic routes have been developed to install the chiral centers of this compound. One prominent approach utilizes asymmetric boronic ester chemistry, which has been successfully employed to introduce all three chiral centers in a convergent synthesis of highly pure this compound. researchgate.netacs.org This methodology is particularly effective for creating the desired stereochemistry. acs.org Other stereocontrolled syntheses have employed techniques such as asymmetric aldol (B89426) condensations. nih.govesf.edu The stereochemistry at C-2 and C-1' has been controlled in syntheses starting from chiral hydroxy esters. jst.go.jpoup.com

Key Methodologies and Synthetic Intermediates

Several key methodologies and synthetic intermediates are central to the stereocontrolled synthesis of this compound. Asymmetric boronic ester chemistry is a crucial technique, involving the reaction of (dichloromethyl)lithium with chiral boronic esters, such as those derived from 1,2-dicyclohexylethane-1,2-diol. researchgate.netacs.org This method allows for the installation of asymmetric centers and serves as a source of asymmetry for the entire molecule. researchgate.netacs.org Aldol condensations are also frequently used to join molecular segments in the synthesis of this compound and its precursors like stegobiol. researchgate.netfigshare.com Silacyclopropanes have been explored as synthetic intermediates, particularly in the synthesis of epi-stegobinone, demonstrating their potential as polypropionate synthons where the stereocenters are established relative to the initial silacyclopropane (B577268) stereochemistry. acs.orgresearchgate.netnih.gov

Chemoenzymatic Synthesis utilizing Biocatalysts

Chemoenzymatic approaches, combining chemical steps with enzymatic transformations, have been developed for the stereoselective synthesis of this compound and stegobiol. researchgate.netresearchgate.net NADPH-dependent ketoreductases are key biocatalysts in these routes, enabling the stereoselective reduction of α-methyl-1,3-diketones and α-methyl-β-keto esters. researchgate.netresearchgate.netnih.govfrontiersin.org This enzymatic reduction step is crucial for inducing chirality in key intermediates, leading to the preparation of optically pure this compound and stegobiol. researchgate.netnih.govfrontiersin.org Chemoenzymatic synthesis offers an environmentally friendly and cost-effective route for producing chiral alcohols, which serve as important precursors. nih.govfrontiersin.org

Synthesis of this compound Stereoisomers and Analogues

The synthesis of this compound stereoisomers and analogues is important for understanding the relationship between structure and biological activity, particularly for identifying the active pheromone isomer and studying the effects of different stereochemical configurations.

Preparation of Epi-Stegobinone and other Diastereoisomers

The synthesis of epi-stegobinone, the (2S,3R,1'S) diastereoisomer, has been a specific focus due to its inhibitory effect on male beetles. jst.go.jpoup.comoup.com Stereocontrolled routes starting from chiral precursors, such as ethyl (R)-3-hydroxybutanoate and methyl (R)-3-hydroxypentanoate, have been developed for the synthesis of 1'-epi-stegobinone with stereocontrol at C-2 and C-1'. jst.go.jpoup.comoup.com Silacyclopropanes have also been utilized as synthetic intermediates in the synthesis of (±)-1'-epi-stegobinone, with the stereocenters derived from the initial silacyclopropane. acs.orgresearchgate.netnih.gov The synthesis of stereoisomeric mixtures has also been reported, for example, through the reaction of acetaldehyde (B116499) with the trianion of 4,6-dimethylnonane-3,5,7-trione followed by acidification. researchgate.net

Synthesis of Stegobiol for Comparative Studies

Stegobiol, a minor component of the S. paniceum pheromone and presumed biogenetic precursor of this compound, is often synthesized alongside this compound for comparative studies. researchgate.netlookchem.com Stegobiol is stable and easily purified, and it can be readily converted to pure this compound through a single oxidation step. researchgate.netlookchem.com Synthetic routes to stegobiol often employ similar methodologies as those for this compound, including asymmetric boronic ester chemistry figshare.comchim.it and chemoenzymatic reductions utilizing ketoreductases. researchgate.netresearchgate.netchim.it The synthesis of stegobiol allows for the investigation of its biological role and its relationship to the more active this compound. researchgate.net

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound6433175
Epi-StegobinoneNot readily available as a unique CID, often described by its specific stereochemistry (e.g., (2S,3R,1'S)-stegobinone)
Stegobiol5363004

Data Table: Examples of Stereocontrolled Synthesis Approaches

ApproachKey Methodology / Intermediate(s)Stereocenters ControlledOutcome / ApplicationSource(s)
Asymmetric Total SynthesisAsymmetric boronic ester chemistry (e.g., with DICHED)All three chiral centersHighly pure this compound researchgate.netacs.orgfigshare.comrsc.org
Chemoenzymatic SynthesisNADPH-dependent ketoreductase reduction of α-methyl-β-keto estersSpecific chiral centersOptically pure this compound and stegobiol researchgate.netresearchgate.netnih.govfrontiersin.org
Synthesis of 1'-Epi-StegobinoneStarting from chiral hydroxy estersC-2, C-1'1'-Epi-stegobinone jst.go.jpoup.comoup.com
Synthesis of (±)-1'-Epi-StegobinoneSilacyclopropanesRelative to silacyclopropane stereochemistry(±)-1'-Epi-stegobinone acs.orgresearchgate.netnih.gov
Total SynthesisAldol condensationsVariousFormation of carbon skeleton, joining segments researchgate.netnih.govesf.edufigshare.comacs.org
Synthesis of StegobiolAsymmetric boronic ester chemistry, Chemoenzymatic reductionVariousStegobiol for conversion to this compound, comparative studies researchgate.netfigshare.comresearchgate.netchim.it

Strategies for Controlling Stereochemistry (e.g., dynamic kinetic resolution)

Controlling stereochemistry in the synthesis of complex molecules like this compound often involves sophisticated techniques to ensure the formation of the desired enantiomer or diastereomer. Dynamic Kinetic Resolution (DKR) is one such powerful strategy that allows for the theoretical conversion of a racemic mixture into a single stereoisomer with high yield, overcoming the 50% theoretical yield limitation of traditional kinetic resolution. frontiersin.orgnih.govprinceton.edu

DKR relies on the combination of a stereoselective reaction (typically catalyzed) and a concurrent racemization process of the unreactive or slow-reacting enantiomer of the starting material. frontiersin.orgnih.govprinceton.edu This dynamic equilibrium between enantiomers ensures that as one enantiomer is consumed in the stereoselective reaction, the other enantiomer is continuously racemized, making it available for the reaction. frontiersin.orgnih.govprinceton.edu

Research into the synthesis of this compound has explored chemoenzymatic approaches that leverage the power of biocatalysis, such as using ketoreductases. researchgate.netresearchgate.netresearchgate.net Ketoreductase-catalyzed reactions have been employed in the stereoselective synthesis of precursors to this compound. researchgate.netresearchgate.netresearchgate.net Specifically, dynamic kinetic resolution catalyzed by ketoreductases has been shown to be effective in producing chiral intermediates with high enantiomeric and diastereomeric purity that are precursors for this compound synthesis. researchgate.netfrontiersin.orgnih.gov For instance, a chemoenzymatic route has been developed based on the DKR of a precursor (identified as 34k in one study), yielding a key intermediate (2S,3S)-35k with high diastereomeric excess (de) and enantiomeric excess (ee). researchgate.netnih.gov This intermediate, (2S,3S)-35k, serves as a precursor for the synthesis of this compound. frontiersin.orgnih.gov

Advanced Characterization and Structural Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure determination. By probing the interactions of molecules with electromagnetic radiation, chemists can deduce atomic connectivity and spatial relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of organic molecules. For Stegobinone, ¹H NMR provides information about the chemical environment, connectivity, and stereochemical relationships of the hydrogen atoms.

Analysis of the ¹H NMR spectrum of a closely related isomer, (2S, 3R, 1'S)-Stegobinone, reveals key signals that are instrumental in confirming the core structure. tandfonline.com The spectrum shows characteristic resonances for the methyl groups on the dihydropyranone ring and the side chain, as well as the methine protons at the stereogenic centers. For instance, the proton at C-2' (a quartet of doublets) and the proton at C-3 (a doublet of quartets) provide crucial information about the relative stereochemistry through their coupling constants. tandfonline.com

Table 1: Selected ¹H NMR Spectral Data for (2S, 3R, 1'S)-Stegobinone tandfonline.com

Proton Chemical Shift (δ ppm) Multiplicity Coupling Constant (J in Hz)
H-3 2.32 dq 3.2, 7.3
H-2' 2.84 dq 7.1, 7.1
H-1' 3.54-3.63 m -
H-2 4.43 dq 3.2, 6.6
C5-CH₃ 1.75 s -

Note: Data is for the 1'-epimer of this compound. The structural similarity results in comparable spectral features.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, a phenomenon exhibited by chiral molecules. mtoz-biolabs.com This technique is particularly useful for determining the absolute configuration of stereocenters, especially when chromophores are present near a chiral center. mtoz-biolabs.comnih.gov

In this compound, the enone moiety within the dihydropyranone ring acts as a chromophore. The CD spectrum of this compound exhibits negative extrema in the 350 nm region, which is attributed to the n-π* electronic transition of this enone. clockss.org By applying established stereochemical rules, such as Snatzke's rule for chiral cyclic ketones, the sign of this Cotton effect can be correlated with the spatial arrangement of the atoms around the chromophore. clockss.org This analysis was a key step in deducing the absolute stereochemistry of this compound as (2S, 3R, 1'R). clockss.orgpitt.edu The CD spectral data for the natural pheromone and its diastereomers show distinct differences, particularly in the 250 to 300 nm region, which are influenced by the stereochemistry at the C-1' position of the side chain. tandfonline.com

Table 2: Comparative CD Spectral Data for this compound and its 1'-Epimer tandfonline.com

Compound Wavelength (nm) Δε
This compound (Natural) 355 -0.80
341 -1.64
329 -1.69
282 +0.25
254 -0.82
1'-epi-Stegobinone 355 -0.46
340 -0.98
329 -1.20
285 -0.08

Conformational Analysis and Molecular Modeling

Understanding the three-dimensional shape and flexibility of this compound is essential, as its interaction with the insect's olfactory receptors is highly dependent on its conformation.

Molecular mechanics calculations are computational methods used to estimate the potential energy of a molecule as a function of its geometry. These calculations allow for the exploration of different possible conformations to identify the most stable, low-energy structures. For this compound, molecular mechanics calculations were employed to investigate the two possible half-chair conformations of the dihydropyranone ring. clockss.org The results of these calculations, when combined with experimental NMR data, provided a comprehensive model of the molecule's preferred three-dimensional structure. clockss.org

The Nuclear Overhauser Effect (NOE) is an NMR phenomenon where the saturation of one proton's resonance can affect the intensity of the resonances of other protons that are close in space (typically within 5 Å). libretexts.org NOE spectroscopy (NOESY) is a 2D NMR experiment that maps these through-space interactions, providing definitive proof of the proximity of different parts of a molecule. libretexts.org

Detailed NOE experiments were critical in resolving ambiguities regarding the conformation of this compound's dihydropyranone ring. clockss.org Researchers observed a remarkable enhancement of the signal for the C-3 methine proton upon irradiation of the C-5 methyl group protons, and vice versa. clockss.org This reciprocal NOE provides conclusive evidence that these two groups are on the same face of the ring (i.e., in a cis relationship), which strongly supports a specific half-chair conformation where the C-2 and C-3 substituents are pseudo-equatorial. clockss.org Conversely, no NOE was observed between the C-1' proton and the C-5 methyl group, further refining the conformational model. clockss.org

Chromatographic and Mass Spectrometric Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification of volatile and semi-volatile compounds like insect pheromones. The gas chromatograph separates components of a mixture, and the mass spectrometer generates a unique fragmentation pattern for each component, acting as a molecular fingerprint.

The mass spectrum of this compound is characterized by its molecular ion (M+) peak and a series of fragment ions that are diagnostic of its structure. Electron ionization (EI) of a this compound isomer (M.W. 226.1569) produces a molecular ion peak at a mass-to-charge ratio (m/z) of 226. tandfonline.com The fragmentation pattern includes several prominent ions that correspond to the cleavage of the dihydropyranone ring and the side chain.

Table 3: Key Mass Spectrometric Fragments for a this compound Isomer (m/z) tandfonline.com

m/z Relative Intensity Proposed Fragment
226 30% Molecular Ion [M]⁺
168 72% Loss of the C-2' oxobutyl side group fragment
113 80% Fragment from dihydropyranone ring
112 100% Further fragmentation of the ring (Base Peak)

Note: Data is for the 1'-epimer of this compound, which exhibits a highly similar fragmentation pattern to the natural pheromone.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the definitive identification and structural elucidation of this compound, particularly from complex biological matrices. ca.govuni-bayreuth.de This method combines the high-resolution separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. uni-bayreuth.de Its application has been crucial in identifying this compound as a key semiochemical, specifically the sex pheromone, in several species of the Anobiidae family, including the drugstore beetle, Stegobium paniceum, and the deathwatch beetle, Hemicoelus gibbicollis. ca.govresearchgate.net

In typical analyses, this compound is extracted from biological sources, such as the ovipositors of female beetles, which are known sites of pheromone production. ca.gov The extract is then injected into the GC-MS system. The gas chromatograph separates the various components of the extract based on their volatility and interaction with a stationary phase within a capillary column. ca.gov Subsequently, the separated components enter the mass spectrometer, where they are ionized, leading to fragmentation. The resulting mass spectrum provides a unique fragmentation pattern, or "chemical fingerprint," which, when compared against spectral libraries and known standards, allows for the unambiguous identification of the compound's structure. uni-bayreuth.dersc.org

Research into the Volatile Organic Compounds (VOCs) produced by colonies of S. paniceum has successfully utilized GC-MS to analyze the complete profile of emitted chemicals. openagrar.de In one such study, dynamic headspace collection was used to trap volatiles, which were then analyzed by GC-MS. This analysis identified twenty-four distinct compounds, with this compound constituting 0.3% of the total volatile profile. openagrar.de The major compounds identified in the colony's headspace are detailed below.

Table 1: Major Volatile Compounds Identified from Stegobium paniceum Colony Headspace via GC-MS

Compound Relative Abundance (%)
Hexanoic acid 12.4%
Heptanoic acid 9.5%
Decane 9.1%
4-Methyldecane 8.5%
Nonanal 8.0%

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is a fundamental tool for the analysis of volatile compounds like this compound. ca.gov It is employed not only as the separation component of GC-MS but also in conjunction with other detectors to investigate the biological activity of specific volatiles. ca.govuni-bayreuth.de A particularly powerful application is the coupling of a gas chromatograph with an electroantennographic detector (EAD) or electroantennogram (EAG), a technique known as GC-EAD or GC-EAG. ca.govresearchgate.net

This hyphenated technique provides immense specificity by simultaneously separating volatile compounds and measuring the electrical response they elicit in an insect's antenna. ca.govuni-bayreuth.de In the context of this compound research, GC-EAG has been instrumental in confirming its role as a pheromone. ca.gov For instance, when volatile extracts from female deathwatch beetle ovipositors were passed through a GC column, the separated compounds were directed over the antenna of a male beetle. ca.gov A distinct electrical spike was registered from the male's antenna at the precise moment that the this compound peak eluted from the GC, demonstrating that this compound is the component in the complex mixture that the male beetle detects and responds to. ca.gov

The operational parameters of the gas chromatography system are critical for achieving effective separation of this compound and other volatiles. These parameters are carefully optimized depending on the specific analytical goal.

Table 2: Example of Typical Gas Chromatography (GC) Parameters for this compound Analysis

Parameter Specification
GC System Agilent 5890 or similar
Column DB-5ms or HP5-MS (e.g., 30 m x 0.25 mm i.d. x 0.25 µm film)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Temperature Program Initial 40°C for 5 min, ramp at 10°C/min to 250°C

| Injection Mode | Splitless |

Quantitative and Qualitative Analytical Methodologies

Extraction and Isolation Techniques for Trace Analysis

The initial steps in the analysis of stegobinone from biological samples involve efficient extraction and isolation techniques to obtain the compound in a form suitable for analytical instruments. For trace analysis of pheromones and other volatile compounds from insects, various methods are utilized depending on the sample type and the volatility of the target analyte.

Solvent extraction is a common approach, although extracting whole crushed insects can introduce large amounts of lipids and other contaminants that may interfere with subsequent analysis. atamanchemicals.com To minimize this, researchers often focus on extracting specific tissues or materials where the pheromone is concentrated, such as dissected glands (e.g., ovipositors) atamanchemicals.comfishersci.ca, feces, frass, or gnawings. atamanchemicals.com Short-time surface washings are also employed to collect emitted volatiles. atamanchemicals.com Examples of solvents used for extraction include methylene (B1212753) chloride and ether/hexane solutions. fishersci.ca Following extraction, chromatographic techniques, such as column chromatography (e.g., using SiO2), may be used for fractionation and initial purification of the extract to reduce complexity before more sensitive analyses. fishersci.se

For collecting volatile compounds emitted into the air by insects or infested substrates, headspace techniques are frequently employed. These methods involve trapping the emitted volatiles onto adsorbents like charcoal or Porapak. atamanchemicals.com This allows for the collection and concentration of airborne semiochemicals, which can then be released from the adsorbent for analysis.

Development of Sensitive Bioassay Systems

Bioassays are critical for assessing the biological activity of this compound and other semiochemicals, providing a link between the chemical analysis and the behavioral or physiological responses of the target organism. Developing sensitive bioassay systems is crucial for detecting responses to trace amounts of active compounds.

Electrophysiological assays, such as electroantennography (EAG), are highly sensitive tools used to measure the electrical response of an insect's antenna to volatile compounds. atamanchemicals.comfishersci.camassbank.eunih.gov When coupled with GC (GC-EAD or GC-EAG), this technique allows researchers to specifically identify which compounds eluting from the GC column elicit a neurophysiological response from the insect antenna. atamanchemicals.comfishersci.ca This combination is particularly powerful for tracing biologically active components within complex mixtures. atamanchemicals.com EAG has been used to demonstrate that male beetle antennae respond to the presence of this compound in female extracts. fishersci.ca

Behavioral bioassays are used to observe and quantify the overt behavioral responses of insects to semiochemicals, such as attraction or repulsion. Olfactometers, including multi-arm designs (e.g., six-arm and four-arm olfactometers), are standard apparatuses for conducting these assays, allowing insects to choose between different volatile sources. massbank.eunih.govcdutcm.edu.cn These bioassays help confirm the attractiveness or other behavioral effects of compounds identified through chemical analysis and electrophysiology. Studies on Stegobium paniceum have utilized olfactometer bioassays to evaluate responses to various volatile compounds. massbank.eunih.gov

The development of sensitive bioassays involves ensuring specificity to the target analyte and demonstrating that the measured signal accurately reflects the biological activity. wikipedia.orgthegoodscentscompany.com While some bioassays, particularly in other fields, involve cell-based systems designed for high sensitivity and low detection limits (e.g., cell proliferation assays for growth hormone with detection limits as low as 0.02 ng/ml) thegoodscentscompany.comcdutcm.edu.cnresearchgate.net, the primary bioassays for this compound focus on direct insect responses (electrophysiological and behavioral).

Non-Pheromonal Volatile Organic Compound (VOC) Analysis from Infested Substrates

Beyond the primary pheromone, other volatile organic compounds (VOCs) released from infested substrates can play a significant role in the chemical ecology of insects like Stegobium paniceum and their natural enemies. Analyzing these non-pheromonal VOCs helps to understand host location, oviposition cues, and interactions with parasitoids.

Techniques like Headspace Solid-Phase Micro-Extraction (HS-SPME) coupled with GC-MS are commonly used to sample and analyze the VOC profiles emitted by infested materials such as grains or larval feces. cdutcm.edu.cn This approach allows for the identification and quantification of a wide range of volatile compounds released from the substrate due to insect activity or the presence of the insect itself.

Academic Research on Integrated Pest Management Strategies

Efficacy of Pheromone-Baited Traps for Monitoring Insect Populations

Research has consistently demonstrated the efficacy of pheromone-baited traps utilizing Stegobinone for monitoring populations of the drugstore beetle, Stegobium paniceum. This compound functions as an attractant for male S. paniceum beetles. nih.govnih.govuni.lunih.govnist.gov These traps are commercially available and are a standard tool in pest management programs. uni.lunih.govnih.gov

Studies have shown that traps baited with this compound lures attract significantly more Stegobium beetles compared to unbaited control traps. nih.gov For instance, a seven-week trial conducted at the Royal Horticultural Society (RHS) herbarium, a site known to harbor Stegobium infestations, utilized this compound lure traps and control traps. The results indicated a noticeably larger number of Stegobium attracted to the lured traps. nih.gov

The strategic placement of these pheromone traps, often in a grid-like pattern within a facility, allows for the detection and monitoring of beetle populations. uni.lunih.gov Analysis of trap captures can help pinpoint the epicentre of an infestation, thereby enabling more targeted treatment efforts. nih.gov If traps in a particular area show higher catches, additional traps can be deployed in that vicinity to help locate the source of the infestation. uni.lu

While effective for monitoring, the performance of early commercial pheromone traps was sometimes inconsistent, with challenges in reproducing the pheromone effectively or at a viable cost. nih.gov Furthermore, the efficacy of this compound lures can diminish over time, with some studies indicating a loss of effectiveness after approximately two weeks at room temperature. fishersci.com

Interestingly, this compound has also been identified as a sex pheromone for other anobiid beetles, such as the common furniture beetle, Anobium punctatum. uni.lunih.govnist.govnih.gov This cross-attraction means that this compound-baited traps can potentially be used for monitoring populations of both S. paniceum and A. punctatum. nist.govnih.gov

Investigation of Mass-Trapping Effectiveness for Population Reduction

The potential for using this compound-baited traps for mass-trapping, with the goal of reducing Stegobium paniceum populations, has been explored in research. Mass-trapping involves deploying a large number of traps in infested areas to capture a significant portion of the pest population. uni.lunih.gov

However, studies indicate that the effectiveness of mass-trapping specifically for S. paniceum is limited. uni.lunih.gov This limitation stems from the fact that this compound primarily attracts only male beetles. uni.lunih.gov For mass trapping to be a successful population reduction strategy, a sufficiently large number of males must be removed from the population to decrease the likelihood of females mating. uni.lunih.gov

While research on mass trapping for other insect species, such as the sugar beet weevil (Bothynoderes punctiventris) or the smaller European elm bark beetle (Scolytus multistriatus), has shown varying degrees of success in reducing populations or insecticide use, these findings are not directly transferable to S. paniceum due to species-specific behaviors and pheromone responses. nih.gov The primary challenge for S. paniceum mass trapping with this compound remains the male-only attraction.

Research into Novel Attractants beyond this compound

Given the complexities and expense associated with the chemical synthesis of the most attractive isomer of this compound [(2S,3R,1'R)-Stegobinone] and its limited longevity, research efforts are actively exploring novel attractants for Stegobium paniceum. fishersci.com The identification of alternative semiochemicals is highly desirable for improving monitoring methods. fishersci.com

Studies have investigated the behavioral responses of adult S. paniceum to Volatile Organic Compounds (VOCs) emitted from colonized substrates. Using two-choice olfactometers, researchers have tested the attractiveness of these compounds. fishersci.com Analysis of headspace collections from S. paniceum colonies has revealed that these volatile blends can attract both male and female beetles. fishersci.com

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of these extracts has identified various chemical classes, including alkanes, alcohols, aldehydes, and fatty acids. fishersci.com Some of these identified compounds are already known to attract other stored product coleopteran pests and are considered promising candidates for further research into their specific attractiveness to S. paniceum. fishersci.com

Beyond exploring VOCs from colonized substrates, research has also identified Stegobiol as a new component of the S. paniceum sex pheromone. Stegobiol, chemically identified as 2,3-dihydro-2,3,5-trimethyI-6-(1'-methyl-2'-hydroxybutyl)-4H-pyran-4-one, was isolated and characterized through spectral data and chemical conversion from this compound. Stegobiol has been shown to elicit a pheromonal response from S. paniceum. The natural sex pheromone of S. paniceum is understood to consist of both this compound and Stegobiol, with this compound being the major component. nist.govnih.gov

Furthermore, research has compared the attractiveness of this compound with its isomer, Stegobiene. Some tests have indicated that Stegobiene might offer more persistent efficacy in attracting S. paniceum compared to this compound, although Stegobiene is not yet commercially available.

Interdisciplinary Studies on Pest Behavior and Chemical Control

Integrated Pest Management (IPM) programs for Stegobium paniceum, and stored-product pests in general, often incorporate the use of chemical tools like pheromones within a broader strategy. uni.lunih.gov Interdisciplinary research, combining insights from insect behavior, physiology, and chemical ecology, is crucial for developing effective and targeted control methods.

Understanding the chemical communication systems of insects, particularly the role of pheromones and other semiochemicals, is a cornerstone of chemical ecology in pest management. Pheromones are valuable in IPM due to their species-specificity, low toxicity to non-target organisms, effectiveness at very low concentrations, and relatively low environmental impact compared to broad-spectrum insecticides.

Studies that integrate behavioral observations with physiological research help elucidate how pests like S. paniceum locate essential resources such as food and mates, and how they respond to chemical cues like this compound. This knowledge is vital for designing strategies that disrupt these behaviors for control. Semiochemicals, including pheromones like this compound, can be integrated into various IPM tactics beyond just monitoring and mass trapping, such as attract-and-kill systems, push-pull strategies, and mating disruption, although the application of all these tactics for S. paniceum using this compound is subject to the limitations of its male-only attraction.

Research also explores the potential integration of semiochemicals with biological control agents. While more research is needed in this area, particularly concerning the use of pheromones to enhance the effectiveness of microbial control agents, the use of this compound traps to accurately locate infestations can support the targeted release of biological control agents like parasitoid wasps. However, the success of biological control agents is often dependent on the infestation level being low and easily identifiable.

Further interdisciplinary studies delve into the fundamental aspects of S. paniceum behavior, such as the timing of pheromone production by females and how factors like age and previous mating influence male response to this compound. nih.gov These detailed behavioral insights contribute to optimizing the timing and placement of pheromone traps for maximum effectiveness in monitoring and control programs.

Future Research Directions and Unexplored Avenues in Stegobinone Science

Comprehensive Elucidation of Stegobinone Biosynthesis (e.g., gene identification for PKS)

Understanding the complete biosynthetic pathway of this compound is a critical area for future research. Polyketide synthases (PKSs) are enzymes involved in the biosynthesis of many secondary metabolites, including some insect polyketides frontiersin.orgresearchgate.netnih.govfrontiersin.org. While polyketide biogenesis in microorganisms and plants is known to be catalyzed by PKSs, identifying the specific insect PKS genes responsible for pheromone biosynthesis, such as this compound, remains an active area of investigation. Research using labeled carboxylic acids as precursors has been employed to study insect polyketide formation, but distinguishing between PKS and fatty acid synthase (FAS) products can be challenging as they may use the same precursors researchgate.net. Identifying the specific genes encoding the PKS or other enzymes involved in this compound production in S. paniceum would provide valuable insights into the genetic and enzymatic machinery underlying its synthesis. This knowledge could potentially open doors for manipulating the production of this compound or related compounds.

Detailed Molecular Mechanisms of Receptor Interaction and Signal Transduction

Investigating the detailed molecular mechanisms by which this compound interacts with its receptor(s) in S. paniceum males is another crucial research direction. This includes identifying the specific receptor proteins involved and understanding the downstream signal transduction pathways that lead to behavioral responses like attraction. Research into insect chemoreceptors, such as olfactory and gustatory receptors, is shedding light on how insects detect ecologically relevant chemicals and the resulting behavioral changes. frontiersin.org. Studies on other signaling systems, such as G protein-coupled receptors (GPCRs), provide models for understanding ligand-receptor interactions and signal transduction at the membrane level mdpi.comnih.govnih.govki.se. Elucidating these mechanisms for this compound would provide a deeper understanding of the beetle's olfactory system and could inform the design of more effective pheromone-based control strategies.

Discovery and Characterization of Novel this compound Analogues with Modified Biological Activity

The synthesis and evaluation of novel this compound analogues with modified biological activity present a promising area for future research. This could involve creating compounds with enhanced attractiveness, increased stability, or antagonistic effects that could disrupt the beetle's communication system. Studies on other insect pheromones have explored the synthesis and biological activity of analogues, including halogenated versions, to investigate the relationship between chemical structure and activity researchgate.net. Understanding how subtle changes in the this compound molecule affect its interaction with the receptor and the resulting behavioral response is key to designing effective analogues.

Advanced Methodologies for Enhanced Stability and Delivery of Synthetic this compound

Improving the stability and delivery of synthetic this compound is essential for its practical application in pest management. This compound has been noted to lose efficacy after a period at room temperature openagrar.de. Future research can focus on developing advanced formulations and delivery systems that protect the pheromone from environmental degradation and ensure a sustained release rate. Research into controlled-release devices for other pheromones, utilizing matrices like zeolites, has shown promise in extending the release period and mitigating negative environmental effects researchgate.net. Exploring similar or novel methodologies for this compound would enhance the longevity and effectiveness of pheromone-based traps and lures.

Ecological Studies on Interspecific Chemical Communication and Behavioral Modifiers

Further ecological studies are needed to understand the role of this compound in the broader context of interspecific chemical communication and its potential as a behavioral modifier for other organisms. While this compound is primarily known as a sex pheromone for S. paniceum, investigating its potential influence on other insect species or even natural enemies could reveal complex ecological interactions. Research into insect chemical ecology examines how chemical signals mediate interactions between organisms and modify behavior epdf.pub. Exploring whether this compound or related compounds act as kairomones or allomones in the stored product environment could lead to the development of integrated pest management strategies that target multiple species or exploit natural enemy responses.

Application of "Omics" Technologies (e.g., genomics, proteomics) to Pheromone Research

Applying "omics" technologies, such as genomics, transcriptomics, and proteomics, can provide a comprehensive understanding of the biological processes related to this compound. Genomics can help identify the genes involved in pheromone biosynthesis and reception diplomics.org.zamedreport.foundation. Transcriptomics can reveal gene expression patterns related to pheromone production and response at different life stages or under varying environmental conditions medreport.foundation. Proteomics can identify the proteins involved in these processes, including enzymes and receptors diplomics.org.zamedreport.foundation. Integrating data from these different omics levels can provide a holistic view of the molecular mechanisms underlying this compound biology mdpi.comfrontiersin.org. This integrated approach can lead to the discovery of new targets for pest control or provide markers for monitoring beetle populations.

Development of Predictive Models for Pheromone Efficacy in Diverse Environments

Developing predictive models for this compound efficacy in diverse stored product environments is crucial for optimizing its use in pest management. These models could incorporate factors such as temperature, humidity, airflow, commodity type, and beetle population density to predict the effective range and duration of pheromone lures. Predictive models have been developed for the development rates and flight activity of other stored product pests, taking into account environmental variables ksu.edu. Applying similar modeling approaches to this compound could improve the efficiency and cost-effectiveness of monitoring and control programs.

Q & A

Q. How should researchers reconcile conflicting spectroscopic data on Stegobinone’s degradation products?

  • Methodological Answer:
  • Hypothesis Testing : Propose degradation pathways (e.g., oxidation, hydrolysis); synthesize proposed degradants for spectral comparison.
  • Advanced Analytics : Use high-resolution MS (HRMS) and 2D NMR (HSQC, HMBC) to assign degradant structures .
  • Contradiction Resolution: Apply principle of parsimony—favor the pathway with fewest assumptions .

Guidance for Data Presentation

  • Tables : Include error margins (SD/SEM) and statistical significance (p-values).
  • Figures : Use normalized axes for comparative studies (e.g., bioactivity vs. concentration).
  • Reproducibility : Archive raw data and code in repositories like Zenodo; detail instrument settings in supplements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.